molecular formula C19H12ClNO4 B2740108 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one CAS No. 299954-35-1

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one

Cat. No.: B2740108
CAS No.: 299954-35-1
M. Wt: 353.76
InChI Key: QLPVTKAGDWQQDY-PKNBQFBNSA-N
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Description

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-(2-nitrophenyl)-2-furyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile: Similar in structure but with a nitrile group instead of a ketone.

    4-Chlorophenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of a ketone and furan ring.

Uniqueness

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the furan ring, makes it a versatile compound for various chemical transformations and biological studies.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(25-15)16-3-1-2-4-17(16)21(23)24/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVTKAGDWQQDY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299954-35-1
Record name 1-(4-CHLOROPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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